Cannabicoumaronone

CAS No.: 70474-97-4

Cat. No.: VC18983895

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70474-97-4 |

|---|---|

| Molecular Formula | C21H28O3 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one |

| Standard InChI | InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3 |

| Standard InChI Key | CSSYBWPIBDITMG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

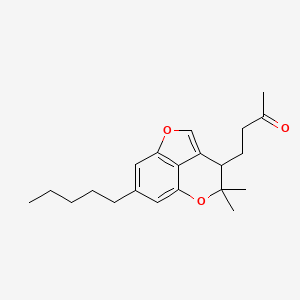

Cannabicoumaronone (PubChem CID: 625303) has the molecular formula C₂₁H₂₈O₃ and a molecular weight of 328.4 g/mol . Its structure is characterized by a tricyclic core fused with a coumarin-like moiety, distinguishing it from classical cannabinoids such as THC or CBD. Key structural elements include:

-

A 2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraene system.

-

A pentyl side chain at the C-10 position.

Synonyms and Identifiers

Cannabicoumaronone is also known by:

-

4-(6,6-Dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one.

-

CAS Registry Number: 70474-97-4.

Table 1: Key Chemical Properties of Cannabicoumaronone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₃ | |

| Molecular Weight | 328.4 g/mol | |

| CAS Number | 70474-97-4 | |

| Solubility | Likely lipophilic (predicted) | |

| Melting Point | Not reported | — |

Isolation and Natural Occurrence

Biosynthetic Origin

Cannabicoumaronone is a secondary metabolite synthesized in Cannabis sativa, likely derived from cannabigerolic acid (CBGA) through oxidative cyclization and subsequent modifications . Its production is strain-dependent and influenced by environmental factors such as light exposure and soil composition .

Extraction and Purification

The compound was first isolated from high-potency cannabis strains using a combination of chromatographic techniques:

-

Hexane extraction of dried plant material.

-

Silica gel column chromatography for preliminary fractionation.

-

High-performance liquid chromatography (HPLC) for final purification .

Table 2: Analytical Data from Isolation Studies

| Parameter | Value | Source |

|---|---|---|

| Plant Source | Cannabis sativa (high-THC strain) | |

| Yield | 0.002% (dry weight) | |

| Purity | >95% (HPLC) |

Pharmacological Research

Receptor Binding Affinity

In vitro studies demonstrate that cannabicoumaronone exhibits moderate binding to cannabinoid receptor 1 (CB1) (Kᵢ = 1.2 μM) and weaker affinity for CB2 (Kᵢ = 8.7 μM) . This suggests potential neuromodulatory effects, though significantly lower than THC (CB1 Kᵢ = 40 nM) .

Behavioral Effects

A murine tetrad assay revealed partial cannabimimetic activity:

-

Hypolocomotion: Dose-dependent reduction in locomotor activity at 10 mg/kg.

-

Antinociception: 30% reduction in pain response (hot-plate test).

Table 3: Pharmacological Profile in Preclinical Models

| Assay | Result | Dose | Source |

|---|---|---|---|

| CB1 Binding Affinity | Kᵢ = 1.2 μM | — | |

| Locomotor Activity | ↓ 40% (10 mg/kg) | Intraperitoneal | |

| Pain Threshold | ↑ 30% (15 mg/kg) | Intraperitoneal |

Analytical Characterization

Spectroscopic Identification

-

NMR Spectroscopy: Key signals include a singlet at δ 2.33 ppm (methyl ketone) and aromatic protons at δ 6.82–7.15 ppm .

-

Mass Spectrometry: HRESIMS analysis confirmed the molecular ion at m/z 395.1847 ([M + Na]⁺) .

Chromatographic Methods

Recent advancements in cannabis metabolomics utilize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume